Bcr-abl-IN-3 is a chemical compound primarily recognized for its inhibitory effects on the Bcr-Abl tyrosine kinase, a fusion protein associated with various forms of leukemia, notably chronic myeloid leukemia and some acute lymphoblastic leukemias. This fusion occurs due to the translocation between the breakpoint cluster region (BCR) gene on chromosome 22 and the Abelson murine leukemia viral oncogene homolog 1 (ABL1) gene on chromosome 9, leading to the production of a constitutively active kinase that promotes uncontrolled cell proliferation.
Bcr-abl-IN-3 is classified as a small molecule inhibitor designed to target the ATP-binding site of the Bcr-Abl fusion protein. Its development is part of ongoing research aimed at creating effective therapies for patients who exhibit resistance to existing treatments for Bcr-Abl driven malignancies. The compound's mechanism involves competitive inhibition, which prevents the phosphorylation of downstream substrates involved in cell survival and proliferation pathways .
The synthesis of Bcr-abl-IN-3 typically involves several key steps, including:
In laboratory settings, synthetic routes often utilize techniques like thin-layer chromatography for monitoring reaction progress and high-performance liquid chromatography for purification .
For large-scale production, methods are adapted from laboratory protocols to ensure consistency and efficiency. This includes automating reaction processes and employing continuous flow systems to enhance reproducibility.
The molecular structure of Bcr-abl-IN-3 features a complex arrangement that allows it to effectively bind to the ATP-binding site of the Bcr-Abl kinase. While specific structural data may vary based on synthetic variations, common elements include:
Crystallographic studies may provide detailed insights into its three-dimensional conformation, revealing how it interacts with the kinase at an atomic level .
Bcr-abl-IN-3 can undergo various chemical reactions:
Typical reagents include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions are carefully controlled to achieve desired outcomes, ensuring that side reactions are minimized .
Bcr-abl-IN-3 acts by binding to the ATP-binding site of the Bcr-Abl tyrosine kinase. This binding inhibits the kinase's activity, thereby blocking downstream signaling pathways that promote cell survival and proliferation in leukemia cells. The result is increased apoptosis in these malignant cells, contributing to therapeutic efficacy against Bcr-Abl driven cancers .
Bcr-abl-IN-3 exhibits specific physical characteristics that influence its behavior in biological systems:
The chemical properties include reactivity patterns typical of small molecule inhibitors, such as:
Bcr-abl-IN-3 is primarily utilized in scientific research focused on understanding leukemia mechanisms and developing targeted therapies. Its ability to inhibit Bcr-Abl makes it a valuable tool in studying drug resistance mechanisms in chronic myeloid leukemia treatments. Furthermore, ongoing studies aim to evaluate its potential in combination therapies or as part of novel drug delivery systems targeting resistant cancer phenotypes .
The Bcr-Abl fusion protein results from a reciprocal translocation between chromosomes 9 and 22, generating the Philadelphia chromosome. This constitutively active tyrosine kinase drives leukemogenesis by deregulating cellular proliferation, apoptosis, and adhesion pathways. The fusion tethers Abl's tyrosine kinase domain to Bcr's oligomerization domain, enabling ligand-independent dimerization and autophosphorylation. Four primary isoforms exist due to breakpoint heterogeneity:
Table 1: Bcr-Abl Isoforms and Disease Associations
Isoform | Molecular Weight (kDa) | Breakpoint Location | Primary Disease Association | Prevalence |
---|---|---|---|---|
P210 | 210 | Bcr exon 13/14 | Chronic Myeloid Leukemia (CML) | ~95% of CML |
P190 | 190 | Bcr exon 1 | Acute Lymphoblastic Leukemia (ALL) | 25% of adult ALL |
P230 | 230 | Bcr exon 19 | Chronic Neutrophilic Leukemia | ~5% of CML |
The discovery of imatinib in 2001 revolutionized CML treatment, establishing tyrosine kinase inhibitors (TKIs) as a paradigm for targeted cancer therapy. Imatinib’s development leveraged high-throughput screening and structure-based optimization to target the Abl kinase domain's inactive (DFG-out) conformation. Despite its efficacy, limitations emerged:
Table 2: Milestones in Bcr-Abl TKI Development
Inhibitor Generation | Representative Agents | Key Structural Innovations | Approval Year |
---|---|---|---|
First | Imatinib | DFG-out binding; benzamide tail | 2001 |
Second | Nilotinib, Dasatinib | Enhanced affinity; dual Src/Abl inhibition | 2006–2007 |
Third | Ponatinib | Carbon-carbon bond linker for T315I inhibition | 2012 |
Resistance to Bcr-Abl TKIs arises through two primary mechanisms:
Table 3: Frequency of Major Bcr-Abl Kinase Domain Mutations
Mutation Class | Key Residues | Frequency in Resistant CML (%) | Resistance Profile |
---|---|---|---|
Gatekeeper | T315I | 4–19 | Pan-resistant (except ponatinib) |
P-loop | Y253H, E255K/V, G250E | 36–48 | Imatinib, nilotinib |
Activation Loop | H396P | 4–10 | Imatinib |
These limitations underscore the need for novel inhibitors like Bcr-abl-IN-3, designed to address mutation-mediated resistance and optimize pharmacokinetic properties [1] [6].
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7